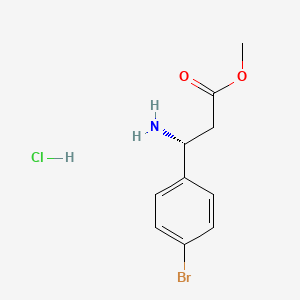![molecular formula C9H18N2O4 B6156364 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid CAS No. 1823859-54-6](/img/no-structure.png)
3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid, also known as N-tert-butoxycarbonyl-3-amino-2-methylpropionic acid (t-Boc-AMP), is an organic compound that is used as a building block in a wide range of scientific research applications. It is a versatile molecule that is used in the synthesis of various compounds, including pharmaceuticals, and for the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
T-Boc-AMP is used as a building block in a wide range of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, and for the study of biochemical and physiological processes. It is also used as a substrate in enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Wirkmechanismus
T-Boc-AMP is a substrate for enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. It is also a substrate for enzymes such as proteases, which catalyze the hydrolysis of peptide bonds. The hydrolysis of ester and peptide bonds is an important step in the metabolism of many compounds.
Biochemical and Physiological Effects
t-Boc-AMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol, as well as the activity of proteases involved in the breakdown of proteins. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using t-Boc-AMP in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. However, it is also important to note that t-Boc-AMP is a relatively small molecule, which can make it difficult to study its biochemical and physiological effects.
Zukünftige Richtungen
Future research on t-Boc-AMP should focus on the development of more efficient and cost-effective synthesis methods, as well as the exploration of its potential applications in the pharmaceutical, biochemical, and physiological fields. Additionally, further research should be conducted to better understand the biochemical and physiological effects of t-Boc-AMP, as well as its potential therapeutic applications.
Synthesemethoden
T-Boc-AMP is synthesized through a two-step process. The first step involves the reaction of 2-methylpropionic acid with tert-butyl chloroformate to form the t-Boc ester. This reaction is carried out in the presence of a base, usually pyridine, to form the t-Boc ester. The second step involves the reaction of the t-Boc ester with ammonium chloride to form the t-Boc-AMP. This reaction is carried out in the presence of a base, usually pyridine, to form the t-Boc-AMP.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-bromo-2-methylpropionic acid, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "3-bromo-2-methylpropionic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of amine group: Dissolve 3-amino-propanoic acid in diethyl ether and add tert-butyl carbamate, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide. Stir the mixture at room temperature for 24 hours. Filter the precipitate and wash with diethyl ether to obtain the protected amine.", "Alkylation of protected amine: Dissolve the protected amine in diethyl ether and add 3-bromo-2-methylpropionic acid and triethylamine. Stir the mixture at room temperature for 24 hours. Filter the precipitate and wash with diethyl ether to obtain the alkylated product.", "Deprotection of amine group: Dissolve the alkylated product in hydrochloric acid and water. Add sodium hydroxide until the pH reaches 10. Extract the product with diethyl ether and dry over sodium sulfate. Concentrate the solution to obtain the final product, 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid." ] } | |
CAS-Nummer |
1823859-54-6 |
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




